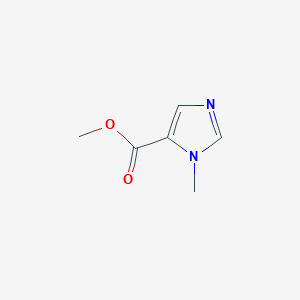

Methyl 1-methyl-1H-imidazole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methylimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-8-4-7-3-5(8)6(9)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDPLDCXQNEMCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371686 | |

| Record name | METHYL 1-METHYL-1H-IMIDAZOLE-5-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17289-20-2 | |

| Record name | METHYL 1-METHYL-1H-IMIDAZOLE-5-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-methyl-1H-imidazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1-methyl-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-methyl-1H-imidazole-5-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, most notably for its role as a key intermediate in the synthesis of γ-secretase modulators (GSMs). These GSMs are a promising class of therapeutic agents under investigation for the treatment of Alzheimer's disease. This technical guide provides a comprehensive overview of the structure, synthesis, and physicochemical properties of this compound, with a focus on its application in drug discovery and development. Detailed experimental protocols, quantitative data, and a visualization of its role in the synthesis of γ-secretase modulators are presented to support researchers in this field.

Core Structure and Chemical Identity

This compound is a disubstituted imidazole derivative. The core of the molecule is a five-membered aromatic ring containing two nitrogen atoms, characteristic of an imidazole. A methyl group is attached to one of the nitrogen atoms (N-1), and a methyl carboxylate group is attached to a carbon atom (C-5) of the imidazole ring.

The IUPAC name for this compound is this compound.[1] It is crucial to distinguish it from its isomer, Methyl 1H-imidazole-5-carboxylate, which lacks the N-methyl group and possesses different chemical properties.

Chemical Structure:

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value | Reference |

| Molecular Formula | C6H8N2O2 | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| CAS Number | 17289-20-2 | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CN1C=NC=C1C(=O)OC | [1] |

Synthesis and Characterization

The synthesis of this compound can be achieved through the methylation of a suitable precursor, such as Methyl 1H-imidazole-5-carboxylate.

Experimental Protocol: Synthesis via N-methylation

This protocol describes a general method for the N-methylation of an imidazole carboxylate.

Materials:

-

Methyl 1H-imidazole-5-carboxylate

-

Methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

Base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

-

Quenching agent (e.g., water, saturated ammonium chloride solution)

-

Extraction solvent (e.g., ethyl acetate, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

-

To a solution of Methyl 1H-imidazole-5-carboxylate in an anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the methylating agent dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Carefully quench the reaction with a suitable quenching agent.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Data

The structural confirmation of this compound is performed using standard spectroscopic techniques.

Table 2: Representative Spectroscopic Data

| Technique | Data |

| ¹H NMR | (Predicted) δ (ppm): 7.9-8.1 (s, 1H, imidazole-H), 7.5-7.7 (s, 1H, imidazole-H), 3.8-4.0 (s, 3H, N-CH₃), 3.7-3.9 (s, 3H, O-CH₃) |

| ¹³C NMR | (Predicted) δ (ppm): 160-165 (C=O), 135-140 (imidazole-C), 125-130 (imidazole-C), 120-125 (imidazole-C), 50-55 (O-CH₃), 30-35 (N-CH₃) |

| IR (KBr) | (Predicted) ν (cm⁻¹): ~3000 (C-H aromatic), ~2950 (C-H aliphatic), ~1720 (C=O ester), ~1500-1600 (C=N, C=C imidazole ring) |

Application in Drug Discovery: Synthesis of γ-Secretase Modulators

This compound is a crucial building block for the synthesis of various γ-secretase modulators (GSMs). GSMs are being investigated as potential therapeutics for Alzheimer's disease because they can allosterically modulate the activity of γ-secretase, an enzyme complex involved in the production of amyloid-β (Aβ) peptides.[2][3][4][5] The modulation results in a shift towards the production of shorter, less amyloidogenic Aβ peptides, thereby reducing the formation of toxic Aβ plaques in the brain.[6]

The imidazole moiety of GSMs, derived from this compound, has been shown to be important for their modulatory activity.[2][3][4]

Synthetic Workflow for a γ-Secretase Modulator

The following diagram illustrates a generalized synthetic workflow where this compound is a key starting material for the synthesis of a hypothetical γ-secretase modulator.

Caption: Synthetic workflow for a γ-secretase modulator.

Mechanism of Action of Imidazole-Based γ-Secretase Modulators

The diagram below illustrates the proposed mechanism of action for imidazole-based GSMs in the context of Alzheimer's disease pathology.

Caption: Modulation of γ-secretase by imidazole-based GSMs.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its utility as a key building block in the synthesis of γ-secretase modulators highlights its importance in the ongoing research and development of novel therapeutics for Alzheimer's disease. This guide has provided a foundational understanding of its structure, synthesis, and application, offering valuable insights for researchers dedicated to advancing drug discovery in this critical area.

References

- 1. This compound | C6H8N2O2 | CID 2736896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enzyme–substrate interface targeting by imidazole‐based γ‐secretase modulators activates γ‐secretase and stabilizes its interaction with APP | The EMBO Journal [link.springer.com]

- 4. Enzyme–substrate interface targeting by imidazole‐based γ‐secretase modulators activates γ‐secretase and stabilizes its interaction with APP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzyme-substrate interface targeting by imidazole-based γ-secretase modulators activates γ-secretase and stabilizes its interaction with APP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]

An In-depth Technical Guide to Methyl 1-methyl-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of Methyl 1-methyl-1H-imidazole-5-carboxylate. This heterocyclic compound is a valuable building block in medicinal chemistry and organic synthesis, serving as a key intermediate in the development of novel therapeutic agents. This document consolidates available data on its physicochemical properties, provides a detailed experimental protocol for its preparation, and discusses its reactivity and potential applications in drug discovery.

Chemical Properties

This compound is a substituted imidazole derivative with the molecular formula C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol .[1] Its chemical structure features a five-membered imidazole ring N-methylated at the 1-position and substituted with a methyl carboxylate group at the 5-position.

Physicochemical Data

The accurate determination of physicochemical properties is crucial for the application of this compound in research and development. The following table summarizes the available quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| CAS Number | 17289-20-2 | [2] |

| Melting Point | 48-50°C | [3] |

| Boiling Point | 68-70°C at 0.2 mmHg | [3] |

| Density | 1.18 g/cm³ | [3] |

| Refractive Index | 1.531 | [3] |

| Flash Point | 125.9°C | [3] |

| pKa | 4.30 ± 0.10 (Predicted) | [3] |

Solubility and Stability

Information regarding the solubility of this compound in various organic solvents is not extensively detailed in the available literature. General solubility is expected in polar organic solvents. The compound should be stored at room temperature in a dry, well-sealed container.[2]

Safety Information

This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended when handling this compound.

Experimental Protocols

The synthesis of this compound can be achieved through the methylation of the corresponding imidazole precursor. The following protocol is a generalized procedure based on the synthesis of a structurally similar compound, 1-methyl-1H-imidazole-5-carboxaldehyde.[4] Researchers should adapt and optimize this protocol for their specific laboratory conditions.

Synthesis of this compound

This procedure involves the N-methylation of Methyl 1H-imidazole-5-carboxylate.

Materials:

-

Methyl 1H-imidazole-5-carboxylate

-

A suitable methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 1H-imidazole-5-carboxylate in the chosen anhydrous solvent.

-

Deprotonation: Add the base portion-wise to the solution at a controlled temperature (e.g., 0 °C) to facilitate the deprotonation of the imidazole nitrogen.

-

Methylation: Slowly add the methylating agent to the reaction mixture. Allow the reaction to proceed at room temperature or with gentle heating while monitoring its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by column chromatography on silica gel, eluting with a suitable gradient of hexane and ethyl acetate to yield pure this compound.

Logical Workflow for Synthesis:

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl protons, the ester methyl protons, and the two protons on the imidazole ring. The chemical shifts will be influenced by the electronic environment of the heterocyclic ring.

-

¹³C NMR: The carbon NMR spectrum will provide signals for the two methyl carbons, the carbonyl carbon of the ester, and the three carbons of the imidazole ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to:

-

C-H stretching vibrations of the methyl groups and the imidazole ring.

-

C=O stretching of the ester functional group.

-

C=N and C=C stretching vibrations within the imidazole ring.

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis. The ester functionality can undergo various transformations such as hydrolysis, amidation, and reduction. The imidazole ring itself can participate in further functionalization reactions.

Role in Drug Development

Imidazole derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a broad range of biological activities.[5] While specific biological data for this compound is limited, its derivatives have been investigated for various therapeutic applications. For instance, related imidazole-5-carboxylate esters have been explored as hypnotic agents.[6] Furthermore, the imidazole scaffold is a key component in many antifungal, antibacterial, and anticancer agents.[5]

Signaling Pathway Relationship (Hypothetical):

References

An In-Depth Technical Guide to Methyl 1-methyl-1H-imidazole-5-carboxylate (CAS 17289-20-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-methyl-1H-imidazole-5-carboxylate, with the CAS number 17289-20-2, is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its unique structural motif, featuring a methylated imidazole core and a reactive carboxylate group, renders it an invaluable intermediate in the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its significant applications in drug discovery, with a particular focus on the development of Takeda G-protein-coupled receptor 5 (TGR5) agonists and γ-secretase modulators. Experimental methodologies and quantitative data are presented to facilitate its practical application in a research and development setting.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 17289-20-2 | |

| Molecular Formula | C₆H₈N₂O₂ | |

| Molecular Weight | 140.14 g/mol | |

| IUPAC Name | This compound | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in methanol |

Synthesis of this compound

There are two primary synthetic routes to obtain this compound:

Method 1: Fischer Esterification of 1-methyl-1H-imidazole-5-carboxylic acid

This method involves the direct esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.

Experimental Protocol:

-

Materials: 1-methyl-1H-imidazole-5-carboxylic acid, methanol (anhydrous), concentrated sulfuric acid (or another acid catalyst like p-toluenesulfonic acid), sodium bicarbonate, ethyl acetate, brine, anhydrous sodium sulfate.

-

Procedure:

-

To a solution of 1-methyl-1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous methanol (serving as both reagent and solvent), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography - TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, if necessary.

-

Method 2: N-Methylation of Methyl 1H-imidazole-5-carboxylate

This approach involves the methylation of the imidazole nitrogen of the corresponding precursor, Methyl 1H-imidazole-5-carboxylate.

Experimental Protocol:

-

Materials: Methyl 1H-imidazole-5-carboxylate, a strong base (e.g., sodium hydride - NaH), a methylating agent (e.g., methyl iodide - CH₃I), and an anhydrous aprotic solvent (e.g., N,N-dimethylformamide - DMF or tetrahydrofuran - THF).

-

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 1H-imidazole-5-carboxylate (1.0 eq) in the anhydrous solvent.

-

Cool the solution in an ice bath and add the strong base (e.g., NaH, 1.1 eq) portion-wise. Stir the mixture until the deprotonation is complete (cessation of gas evolution).

-

To the resulting imidazolide salt, add the methylating agent (e.g., methyl iodide, 1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Carefully quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product as needed.

-

Spectral Data

The structural confirmation of this compound is achieved through spectroscopic analysis.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~7.8 | s, 1H (imidazole C2-H) |

| ~7.5 | s, 1H (imidazole C4-H) |

| ~3.9 | s, 3H (N-CH₃) |

| ~3.8 | s, 3H (O-CH₃) |

Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 140.

Applications in Drug Discovery

This compound is a crucial starting material for the synthesis of various pharmacologically active compounds.

Synthesis of Takeda G-protein-coupled Receptor 5 (TGR5) Agonists

TGR5 is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity. Derivatives of 1-benzyl-1H-imidazole-5-carboxamide have been identified as potent TGR5 agonists. The synthesis of these compounds can be initiated from this compound.

Experimental Protocol: Synthesis of 1-benzyl-1H-imidazole-5-carboxamide derivatives

This is a multi-step synthesis that starts with the hydrolysis of this compound to its corresponding carboxylic acid, followed by amidation.

-

Hydrolysis to 1-methyl-1H-imidazole-5-carboxylic acid:

-

Treat this compound with an aqueous base (e.g., NaOH or LiOH) in a suitable solvent like methanol or THF.

-

Heat the mixture to facilitate the saponification.

-

After the reaction is complete, acidify the mixture to precipitate the carboxylic acid, which can be isolated by filtration.

-

-

Amidation:

-

The resulting 1-methyl-1H-imidazole-5-carboxylic acid is then coupled with a desired amine.

-

A typical procedure involves activating the carboxylic acid with a coupling agent (e.g., HATU, HOBt/EDC) in an aprotic solvent (e.g., DMF).

-

The appropriate amine is then added to the activated acid to form the final carboxamide product.

-

Logical Workflow for TGR5 Agonist Synthesis:

Synthesis of γ-Secretase Modulators (GSMs)

γ-Secretase is a key enzyme in the pathogenesis of Alzheimer's disease, as it is responsible for the production of amyloid-β peptides. Imidazole-based compounds have been developed as γ-secretase modulators (GSMs), which allosterically modulate the enzyme's activity to favor the production of shorter, less amyloidogenic Aβ peptides.

The synthesis of certain GSMs can utilize intermediates derived from 1-methyl-1H-imidazole-5-carboxylic acid. For instance, a patent (CN111269183A) describes the synthesis of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivatives, which are valuable precursors for more complex GSMs.

Experimental Protocol: Synthesis of 4-bromo-1-methyl-1H-imidazole-5-cyclohexylcarboxamide (Example from CN111269183A)

This synthesis starts from 1-methyl-1H-imidazole-5-carboxylic acid, which can be obtained by the hydrolysis of the title compound.

-

Condensation: 1-methyl-1H-imidazole-5-carboxylic acid is reacted with cyclohexylamine using HATU as a coupling agent and DIPEA as a base in DMF to yield N-cyclohexyl-1-methyl-1H-imidazole-5-carboxamide.

-

Bromination: The resulting amide is then brominated at the 4-position of the imidazole ring using N-bromosuccinimide (NBS) and a radical initiator like AIBN in a solvent such as chloroform.

Signaling Pathway of TGR5 Agonism:

Signaling Pathway of γ-Secretase Modulation in Alzheimer's Disease:

Conclusion

This compound is a cornerstone intermediate for the synthesis of high-value pharmaceutical compounds. Its straightforward preparation and versatile reactivity make it an attractive starting material for drug discovery campaigns targeting a range of diseases. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this important molecule in their quest for novel therapeutics.

Synthesis of Methyl 1-methyl-1H-imidazole-5-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the viable synthesis pathways for Methyl 1-methyl-1H-imidazole-5-carboxylate, a key building block in the development of various pharmaceutical compounds. This document details two primary synthetic routes, including experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a substituted imidazole derivative of significant interest in medicinal chemistry. Its structural motif is present in numerous biologically active molecules. The efficient and scalable synthesis of this compound is crucial for advancing research and development in areas requiring this specific molecular scaffold. This guide outlines two principal pathways for its preparation: a two-step route starting from 1H-imidazole-5-carboxylic acid and a more direct single-step route from 1-methyl-1H-imidazole-5-carboxylic acid.

Synthesis Pathway Overview

Two logical and experimentally supported pathways for the synthesis of this compound are presented below. Route B is generally preferred due to its single-step nature, provided the starting material is readily available.

Route A: Two-Step Synthesis from 1H-Imidazole-5-carboxylic Acid

This pathway involves an initial esterification of the carboxylic acid, followed by N-methylation of the imidazole ring.

-

Step 1: Fischer Esterification of 1H-imidazole-5-carboxylic acid to yield Methyl 1H-imidazole-5-carboxylate.

-

Step 2: N-Methylation of Methyl 1H-imidazole-5-carboxylate to afford the final product.

Route B: Single-Step Synthesis from 1-methyl-1H-imidazole-5-carboxylic acid

This more direct approach involves the Fischer esterification of the N-methylated precursor.

-

Step 1: Fischer Esterification of commercially available 1-methyl-1H-imidazole-5-carboxylic acid.

The following diagram illustrates these two synthetic routes.

Experimental Protocols

The following sections provide detailed experimental procedures for the key transformations in the synthesis of this compound.

Protocol 1: Fischer Esterification of Imidazole Carboxylic Acids (Applicable to Route A, Step 1 and Route B)

This protocol is a general method for the acid-catalyzed esterification of a carboxylic acid with methanol.[1][2]

Materials:

-

Imidazole Carboxylic Acid (1H-imidazole-5-carboxylic acid or 1-methyl-1H-imidazole-5-carboxylic acid)

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottomed flask, suspend the imidazole carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate. Caution: Foaming may occur due to CO₂ evolution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl ester.

-

The product can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: N-Methylation of Methyl 1H-imidazole-5-carboxylate (Route A, Step 2)

This procedure is adapted from a standard protocol for the N-methylation of imidazole and related heterocycles.[3]

Materials:

-

Methyl 1H-imidazole-5-carboxylate

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Methyl Iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl Acetate

-

Water

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend Methyl 1H-imidazole-5-carboxylate (1.0 eq) in anhydrous DMF or THF in a dry round-bottom flask.

-

Cool the mixture to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation (cessation of hydrogen gas evolution).

-

To the resulting solution, add methyl iodide (1.1-1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cautiously quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize the key quantitative data for the described synthetic pathways. The values are based on general laboratory procedures and may be optimized for specific applications.

Table 1: Reagents and Conditions for Fischer Esterification

| Parameter | Value | Reference |

| Starting Material | 1H-imidazole-5-carboxylic acid or 1-methyl-1H-imidazole-5-carboxylic acid | [1][2] |

| Reagent | Methanol (solvent and reactant) | [1] |

| Catalyst | Concentrated H₂SO₄ | [1] |

| Stoichiometry | Acid: 1.0 eq, H₂SO₄: 0.1-0.2 eq | [1] |

| Temperature | Reflux (approx. 65 °C) | [1] |

| Reaction Time | 2-6 hours | [1] |

| Typical Yield | 70-90% | - |

Table 2: Reagents and Conditions for N-Methylation

| Parameter | Value | Reference |

| Starting Material | Methyl 1H-imidazole-5-carboxylate | [3] |

| Base | Sodium Hydride (NaH) | [3] |

| Methylating Agent | Methyl Iodide (CH₃I) | [3] |

| Solvent | Anhydrous DMF or THF | [3] |

| Stoichiometry | Substrate: 1.0 eq, NaH: 1.1 eq, CH₃I: 1.1-1.2 eq | [3] |

| Temperature | 0 °C to Room Temperature | [3] |

| Reaction Time | 2-5 hours | [3] |

| Typical Yield | 60-85% | - |

Conclusion

References

An In-depth Technical Guide to Methyl 1-methyl-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-methyl-1H-imidazole-5-carboxylate is a heterocyclic organic compound with emerging interest in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of its chemical properties, synthesis, and known biological context. While specific data on the biological activity, pharmacokinetics, and toxicology of this exact compound are limited in publicly accessible literature, this guide extrapolates from related imidazole derivatives to provide a contextual framework for its potential applications and areas for future research.

Chemical and Physical Properties

This compound is identified by the CAS number 17289-20-2.[1][2] It is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The structure is characterized by a methyl group at the 1-position of the imidazole ring and a methyl carboxylate group at the 5-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 17289-20-2 | [1][2] |

| Molecular Formula | C6H8N2O2 | [2] |

| Molecular Weight | 140.14 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Appearance | White to light yellow or light orange crystalline powder | [3] |

| Melting Point | 151 - 156 °C | [3] |

| Solubility | Soluble in methanol | [4] |

Synthesis and Experimental Protocols

The synthesis of imidazole derivatives is a well-established area of organic chemistry. While specific, detailed protocols for this compound are not extensively published, general methodologies for the synthesis of related imidazole carboxylates can be adapted.

General Esterification Method

A common route to synthesize methyl esters of imidazole carboxylic acids is through the esterification of the corresponding carboxylic acid.

Experimental Protocol: Esterification of 1-Methyl-1H-imidazole-5-carboxylic acid

-

Reactants: 1-Methyl-1H-imidazole-5-carboxylic acid (1 equivalent) is dissolved in an excess of methanol, which acts as both the solvent and the reactant.

-

Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is added dropwise to the cooled solution.

-

Reaction Conditions: The mixture is typically heated to reflux for several hours to drive the reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the excess methanol is removed under reduced pressure. The residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

N-Methylation

Another synthetic approach involves the N-methylation of a pre-existing imidazole-5-carboxylate ester.

Experimental Protocol: N-methylation of Methyl 1H-imidazole-5-carboxylate

-

Reactants: Methyl 1H-imidazole-5-carboxylate (1 equivalent) is dissolved in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Base: A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added to deprotonate the imidazole nitrogen.

-

Methylating Agent: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, as monitored by TLC.

-

Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified using standard techniques like column chromatography.

Logical Workflow for Synthesis

Caption: Synthetic routes to this compound.

Biological Activity and Potential Applications in Drug Discovery

The imidazole ring is a crucial scaffold in medicinal chemistry, present in numerous biologically active compounds.[5][6][7][8][9] Derivatives of imidazole have shown a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[5][6][7][9]

While there is a lack of specific biological data for this compound in the searched literature, its structural similarity to other bioactive imidazoles suggests it could serve as a valuable intermediate or a candidate for screening in various therapeutic areas.

Table 2: Reported Biological Activities of Imidazole Derivatives

| Biological Activity | Examples of Imidazole-Containing Drugs | Reference |

| Antifungal | Clotrimazole, Miconazole | [6] |

| Antiprotozoal | Metronidazole, Tinidazole | [6][9] |

| Antiulcer | Omeprazole, Pantoprazole | [9] |

| Antihistaminic | Clemizole, Astemizole | [9] |

| Anesthetic | Etomidate | [10] |

Given that this compound is a structural analog of intermediates used in the synthesis of pharmaceuticals, its primary role may be as a building block in the development of novel therapeutic agents. For instance, related imidazole carboxylate esters are key intermediates in the synthesis of drugs like the antihypertensive agent Olmesartan.[11]

Potential Signaling Pathway Involvement

Many imidazole-based drugs exert their effects by interacting with specific biological targets. For example, the anesthetic etomidate acts as a modulator of GABA-A receptors.[10] Should this compound or its derivatives exhibit biological activity, a potential mechanism could involve interaction with enzymes or receptors where the imidazole moiety can act as a ligand or participate in hydrogen bonding.

Caption: A generalized signaling pathway for an imidazole-based compound.

Safety and Toxicology

According to aggregated GHS data, this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Therefore, appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound.

Table 3: GHS Hazard Information for this compound

| Hazard Statement | Code | Classification | Source |

| Causes skin irritation | H315 | Skin Irrit. 2 | [2] |

| Causes serious eye irritation | H319 | Eye Irrit. 2 | [2] |

| May cause respiratory irritation | H335 | STOT SE 3 | [2] |

Conclusion

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | C6H8N2O2 | CID 2736896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. scialert.net [scialert.net]

- 8. longdom.org [longdom.org]

- 9. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Etomidate - Wikipedia [en.wikipedia.org]

- 11. jocpr.com [jocpr.com]

An In-depth Technical Guide to Methyl 1-methyl-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 1-methyl-1H-imidazole-5-carboxylate, a pivotal chemical intermediate in the fields of medicinal chemistry and organic synthesis. This document details its chemical properties, a representative synthesis protocol, and its significant applications in pharmaceutical research and development.

Core Compound Data

This compound is a heterocyclic compound that serves as a crucial building block in the synthesis of more complex molecules.[1] Its chemical and physical properties are summarized below.

| Property | Value |

| Molecular Weight | 140.14 g/mol [1][2] |

| Molecular Formula | C6H8N2O2[1][2] |

| CAS Number | 17289-20-2[1][2] |

| IUPAC Name | This compound[2] |

| Appearance | White to light yellow or light orange crystalline powder[3] |

| Hazards | Causes skin, serious eye, and respiratory irritation[1][2] |

Applications in Drug Discovery

This imidazole derivative is a key scaffold in the development of novel therapeutic agents. It is notably used as a precursor in the synthesis of γ-secretase modulators (GSMs), which are under investigation as potential treatments for Alzheimer's disease.[1] These modulators aim to selectively reduce the production of pathogenic amyloid-beta peptides.[1]

Experimental Synthesis Protocol

The following is a representative two-step method for the synthesis of this compound, starting from 1H-imidazole-5-carboxylic acid.

Step 1: N-Methylation of 1H-imidazole-5-carboxylic acid

This initial step involves the methylation of the imidazole ring nitrogen.

-

Materials: 1H-imidazole-5-carboxylic acid, a suitable methylating agent (e.g., methyl iodide or dimethyl sulfate), a non-nucleophilic base (e.g., sodium hydride or potassium carbonate), and an appropriate anhydrous solvent (e.g., dimethylformamide or acetonitrile).

-

Procedure:

-

Dissolve 1H-imidazole-5-carboxylic acid in the anhydrous solvent within a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base portion-wise to the solution while stirring.

-

Slowly add the methylating agent to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt like sodium sulfate, and concentrate it under reduced pressure to yield crude 1-methyl-1H-imidazole-5-carboxylic acid.

-

Step 2: Esterification to this compound

The second step is the esterification of the carboxylic acid to form the final methyl ester. This is a common method for synthesizing methyl esters.[4]

-

Materials: 1-methyl-1H-imidazole-5-carboxylic acid, methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

-

Procedure:

-

Dissolve the crude 1-methyl-1H-imidazole-5-carboxylic acid from the previous step in an excess of methanol.

-

Add the acid catalyst to the solution.

-

Reflux the mixture for several hours, monitoring the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid with a base, such as a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Visualization of Synthetic Pathway

The following diagram illustrates the synthetic workflow for producing this compound.

Caption: Synthetic route to this compound.

References

An In-depth Technical Guide to the Synthesis of Methyl 1-methyl-1H-imidazole-5-carboxylate

This technical guide provides a comprehensive overview of the primary synthetic routes for Methyl 1-methyl-1H-imidazole-5-carboxylate, a valuable intermediate in pharmaceutical and fine chemical synthesis. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.

Core Synthetic Strategies

The synthesis of this compound can be efficiently achieved through two primary pathways, each employing different starting materials:

-

Esterification of 1-methyl-1H-imidazole-5-carboxylic acid: This classic approach involves the conversion of the carboxylic acid to its corresponding methyl ester using methanol under acidic conditions.

-

N-methylation of Methyl 1H-imidazole-5-carboxylate: This route begins with the commercially available methyl ester of imidazole-5-carboxylic acid, followed by the introduction of a methyl group onto the imidazole ring nitrogen.

The choice of synthetic route may depend on the availability and cost of the starting materials, as well as the desired scale of the reaction and the available laboratory equipment.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative parameters for the two primary synthetic routes to this compound.

| Parameter | Route 1: Esterification | Route 2: N-methylation |

| Starting Material | 1-methyl-1H-imidazole-5-carboxylic acid | Methyl 1H-imidazole-5-carboxylate |

| Primary Reagent | Methanol (CH₃OH) | Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄) |

| Catalyst/Base | Sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂) | Sodium hydride (NaH) or Sodium methoxide (NaOMe) |

| Solvent | Methanol (often used in excess) | Tetrahydrofuran (THF) or Methanol |

| Typical Reaction Temp. | Reflux (approx. 65°C) | 0°C to Room Temperature |

| Typical Reaction Time | 4-24 hours | 2-16 hours |

| Reported Yield | Generally high (>85%) | Variable (60-90%) |

| Work-up | Neutralization, Extraction | Quenching, Extraction |

| Purification | Distillation or Recrystallization | Column Chromatography or Distillation |

Experimental Protocols

Route 1: Esterification of 1-methyl-1H-imidazole-5-carboxylic acid

This protocol details the Fischer esterification of 1-methyl-1H-imidazole-5-carboxylic acid.

Materials:

-

1-methyl-1H-imidazole-5-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1-methyl-1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid).

-

Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) or thionyl chloride (1.1-1.5 eq) dropwise with stirring. If using thionyl chloride, ensure the reaction is performed in a well-ventilated fume hood.

-

Reaction: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Neutralization: Carefully neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or recrystallization to obtain the final product.

Route 2: N-methylation of Methyl 1H-imidazole-5-carboxylate

This protocol describes the N-methylation of Methyl 1H-imidazole-5-carboxylate using methyl iodide and a strong base.

Materials:

-

Methyl 1H-imidazole-5-carboxylate[1]

-

Sodium hydride (60% dispersion in mineral oil) or Sodium Methoxide

-

Methyl iodide

-

Anhydrous Tetrahydrofuran (THF) or Methanol

-

Ammonium chloride (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask with a nitrogen inlet

-

Magnetic stirrer

-

Syringe for dropwise addition

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Methyl 1H-imidazole-5-carboxylate (1.0 eq). Dissolve or suspend it in anhydrous THF or methanol.

-

Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the suspension. Allow the mixture to stir at 0°C for 1 hour to ensure complete deprotonation, which is indicated by the cessation of hydrogen gas evolution.

-

Methylation: While maintaining the temperature at 0°C, add methyl iodide (1.1 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.[2]

-

Work-up: Once the reaction is complete, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography to obtain the pure product.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and workflows described in this guide.

Caption: Overall workflow for the synthesis of this compound.

Caption: Detailed workflow for the Fischer Esterification route.

Caption: Detailed workflow for the N-methylation route.

References

An In-depth Technical Guide to Key Intermediates in Imidazole Derivative Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthesis of imidazole derivatives, focusing on the core intermediates that are fundamental to various established synthetic routes. We will delve into the Debus-Radziszewski, Wallach, and Marckwald syntheses, offering detailed mechanisms, experimental protocols, and quantitative data. Furthermore, we will explore the role of imidazole derivatives in crucial signaling pathways, illustrating their importance in drug development.

Key Intermediates in Classical Imidazole Syntheses

The synthesis of the imidazole ring can be achieved through several classical methods, each involving unique key intermediates. Understanding the formation and reactivity of these intermediates is crucial for optimizing reaction conditions and designing novel derivatives.

The Diimine Intermediate in the Debus-Radziszewski Synthesis

The Debus-Radziszewski synthesis is a versatile method for preparing polysubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia. The cornerstone of this reaction is the in-situ formation of a diimine intermediate.

The reaction proceeds by the initial condensation of the 1,2-dicarbonyl compound with two equivalents of ammonia to form the diimine. This intermediate then reacts with an aldehyde, followed by cyclization and oxidation to yield the imidazole product.

Logical Relationship of the Debus-Radziszewski Synthesis

Caption: Workflow of the Debus-Radziszewski imidazole synthesis.

| 1,2-Dicarbonyl Compound | Aldehyde | Catalyst/Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| Benzil | Benzaldehyde | Glacial Acetic Acid | 100-120 | 1-2 | 2,4,5-Triphenylimidazole | ~85-95 | [1] |

| Benzil | 4-Chlorobenzaldehyde | (NH4)6Mo7O24·4H2O / Solvent-free (MW) | - | 0.5-1 | 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | 92 | [2] |

| Benzil | 4-Methoxybenzaldehyde | (NH4)6Mo7O24·4H2O / Solvent-free (MW) | - | 0.5-1 | 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole | 95 | [2] |

| Benzoin | Benzaldehyde | Ammonia / Reflux | - | 4 | 2,4,5-Triphenylimidazole | 78 | [3] |

Materials:

-

Benzil (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Ammonium acetate (10.0 eq)

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, combine benzil, benzaldehyde, and ammonium acetate.

-

Add glacial acetic acid as the solvent.

-

Reflux the mixture with stirring for 1-2 hours.

-

After cooling, pour the reaction mixture into water.

-

Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol to obtain pure 2,4,5-triphenylimidazole.

Characterization:

-

Melting Point: 275-278 °C

-

IR (KBr, cm⁻¹): 3432 (N-H), 1650 (C=N), 1456 (C=C)[3]

-

¹H NMR (DMSO-d₆, δ ppm): 12.7 (s, 1H, NH), 7.2-8.1 (m, 15H, Ar-H)

The Chloroimidazole Intermediate in the Wallach Synthesis

The Wallach synthesis provides a route to N-substituted imidazoles from N,N'-disubstituted oxamides. A key step in this reaction is the formation of a chloroimidazole intermediate upon treatment of the oxamide with phosphorus pentachloride or a similar chlorinating agent. This intermediate is then reduced to the final imidazole derivative.

Experimental Workflow for the Wallach Synthesis

Caption: Key steps in the Wallach synthesis of N-substituted imidazoles.

| N,N'-Disubstituted Oxamide | Chlorinating Agent | Reducing Agent | Product | Yield (%) | Reference |

| N,N'-Dimethyloxamide | PCl₅ | Hydroiodic Acid | N-Methylimidazole | Moderate | [4][5] |

| N,N'-Diethyloxamide | PCl₅ | Hydroiodic Acid | 1-Ethyl-2-methylimidazole | Moderate | [5] |

Materials:

-

N,N'-Dimethyloxamide

-

Phosphorus pentachloride (PCl₅)

-

Hydroiodic acid (HI)

Procedure:

-

N,N'-dimethyloxamide is treated with phosphorus pentachloride to yield a chlorine-containing intermediate.

-

The resulting chloroimidazole intermediate is then reduced with hydroiodic acid to afford N-methylimidazole.

-

The product is isolated and purified by distillation.

The 2-Mercaptoimidazole Intermediate in the Marckwald Synthesis

The Marckwald synthesis is a classical method for preparing 2-mercaptoimidazoles, which are valuable intermediates that can be desulfurized to yield the corresponding imidazole derivatives. This synthesis involves the reaction of an α-aminoketone or α-aminoaldehyde with potassium thiocyanate or an isothiocyanate.

Reaction Pathway of the Marckwald Synthesis

Caption: The Marckwald synthesis of imidazoles via a 2-mercaptoimidazole intermediate.

| α-Amino Ketone/Aldehyde | Thiocyanate Source | Product | Yield (%) | Reference |

| α-Aminoacetophenone hydrochloride | Potassium thiocyanate | 2-Mercapto-4-phenylimidazole | Good | [1] |

| Aminoacetaldehyde dimethyl acetal | Potassium thiocyanate | Imidazole-2-thiol | - | [6] |

Materials:

-

α-Aminoacetophenone hydrochloride (1.0 eq)

-

Potassium thiocyanate (1.1 eq)

-

Water

Procedure:

-

Dissolve α-aminoacetophenone hydrochloride in water.

-

Add an aqueous solution of potassium thiocyanate.

-

Heat the mixture to reflux for 2 hours.

-

Upon cooling, the 2-mercapto-4-phenylimidazole precipitates.

-

Collect the product by filtration, wash with cold water, and dry.

Imidazole Derivatives in Cellular Signaling Pathways

Imidazole derivatives are prevalent in medicinal chemistry due to their ability to interact with a wide range of biological targets. They are particularly significant as inhibitors of key enzymes in cellular signaling pathways implicated in diseases such as cancer and inflammation.

Imidazole Derivatives as p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a crucial enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines.[7] Imidazole-based compounds are well-known competitive inhibitors of the ATP binding site of p38 MAP kinase, making them promising anti-inflammatory agents.[7][8]

p38 MAP Kinase Signaling Pathway Inhibition by Imidazole Derivatives

Caption: Imidazole derivatives inhibit p38 MAP kinase, blocking pro-inflammatory cytokine production.

Imidazole Derivatives as PI3K/Akt Pathway Inhibitors

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Imidazole-containing compounds have been developed as potent inhibitors of this pathway.[9][10]

PI3K/Akt Signaling Pathway Inhibition by Imidazole Derivatives

Caption: Imidazole derivatives can inhibit the PI3K/Akt pathway, leading to reduced cell proliferation and survival.

This guide has provided a comprehensive overview of the key intermediates in the synthesis of imidazole derivatives and their roles in significant biological pathways. The detailed protocols and data presented herein are intended to be a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. sctunisie.org [sctunisie.org]

- 4. benthamscience.com [benthamscience.com]

- 5. jetir.org [jetir.org]

- 6. jocpr.com [jocpr.com]

- 7. scialert.net [scialert.net]

- 8. Synthesis of triphenyl imidazole | PDF [slideshare.net]

- 9. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. graphviz.org [graphviz.org]

An In-depth Technical Guide on the Biological Activity of Substituted Imidazole Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Substituted imidazole carboxylates represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, with a focus on their application as angiotensin II receptor antagonists, anticancer, and antimicrobial agents.

Data Presentation: Quantitative Biological Activity

The biological activities of various substituted imidazole carboxylates are summarized below. The data is presented to facilitate comparison across different therapeutic areas.

Table 1: Angiotensin II Receptor Antagonism of Substituted Imidazole Carboxylates

| Compound ID | Structure/Substitution Pattern | Assay Type | Target | IC50 (nM) | Reference |

| Losartan | 2-Butyl-4-chloro-1-[(2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl]-1H-imidazole-5-methanol | Radioligand Binding | AT1 Receptor | 19 | [1] |

| Olmesartan Medoxomil | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-imidazole-5-carboxylate | Radioligand Binding | AT1 Receptor | 7.7 | [2] |

| SK&F 108566 | (E)-3-[2-butyl-1-(4-carboxybenzyl)-1H-imidazole-5-yl]-2-[(2-thienyl)methyl]propenoic acid | Radioligand Binding | AT1 Receptor | 1.0 | [3] |

| CS-866 | 4-(1-hydroxy-1-methylethyl)-2-propyl-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}imidazole-5-carboxylic acid | Radioligand Binding | AT1 Receptor | 1.2 | [2] |

Table 2: Anticancer Activity of Substituted Imidazole Carboxylates

| Compound ID | Structure/Substitution Pattern | Cell Line | Assay Type | IC50 (µM) | Reference |

| BZML (13) | 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole | SW480 (Colon) | MTT Assay | 0.027 | [4] |

| Compound 21 | Benzimidazole-cinnamide derivative | A549 (Lung) | MTT Assay | 0.29 | [4] |

| Compound 43 | Substituted xanthine derivative | MCF-7 (Breast) | MTT Assay | 0.8 | [4] |

| Purine 46 | Purine derivative | MDA-MB-231 (Breast) | MTT Assay | 1.22 | [4] |

| Compound 19b | Imidazole linked to a thiazole moiety | MCF-7 (Breast) | Cytotoxicity Assay | 0.16 | [5] |

| Compound 22 | 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine | NUGC-3 (Gastric) | Cytotoxicity Assay | 0.05 | [5] |

| Compound 27 | Imidazole with chloro group | CHK-1 | Kinase Assay | 0.00032 | [5] |

Table 3: Antimicrobial Activity of Substituted Imidazole Carboxylates

| Compound ID | Structure/Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| HL1 | Imidazole derivative | Staphylococcus aureus | 625 | [6] |

| HL2 | Imidazole derivative | Staphylococcus aureus | 625 | [6] |

| HL1 | Pseudomonas aeruginosa | 5000 | [6] | |

| HL2 | Pseudomonas aeruginosa | 2500 | [6] | |

| Compound 1b | Isoxazole and imidazole containing | Aspergillus brasiliensis | 15.62 | [7] |

| Compound 1g | Isoxazole and imidazole containing | Aspergillus brasiliensis | 15.62 | [7] |

| Compound 3b | Imidazolium salt from phenylalanine | Bacillus subtilis | 4 | [8] |

| Compound 3b | Imidazolium salt from phenylalanine | Escherichia coli | 128 | [8] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of substituted imidazole carboxylates are provided below.

General Synthesis of Ethyl 4-Substituted-Imidazole-5-Carboxylates

This protocol outlines a general method for the synthesis of substituted imidazole carboxylates, which can be adapted based on the desired substituents.[9][10][11][12]

Materials:

-

Appropriate α-dicarbonyl compound

-

Aldehyde

-

Ammonium acetate or primary amine

-

Ethyl acetoacetate

-

Solvent (e.g., glacial acetic acid, ethanol, acetonitrile)

-

Microwave reactor (optional)

Procedure:

-

Step 1: Formation of the Imidazole Ring. A mixture of an α-dicarbonyl compound (1 equivalent), an aldehyde (1 equivalent), and ammonium acetate (2 equivalents) or a primary amine (1 equivalent) in a suitable solvent is prepared.

-

Step 2: Cyclization. The reaction mixture is heated under reflux for several hours or subjected to microwave irradiation for a shorter duration to facilitate the cyclization and formation of the imidazole ring.

-

Step 3: Introduction of the Carboxylate Group. The resulting substituted imidazole can then be carboxylated at the C5 position. A common method involves reaction with ethyl acetoacetate in the presence of a base.

-

Step 4: Work-up and Purification. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired ethyl 4-substituted-imidazole-5-carboxylate.

Angiotensin II Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the angiotensin II type 1 (AT1) receptor.[13]

Materials:

-

Rat aortic smooth muscle cell membranes (or other source of AT1 receptors)

-

[¹²⁵I]-Angiotensin II (radioligand)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4)

-

Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Test compounds (substituted imidazole carboxylates)

-

Unlabeled angiotensin II (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Step 1: Membrane Preparation. Prepare cell membranes from a suitable source expressing AT1 receptors.

-

Step 2: Assay Setup. In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add binding buffer, [¹²⁵I]-Angiotensin II, and cell membranes.

-

Non-specific Binding: Add binding buffer, [¹²⁵I]-Angiotensin II, a high concentration of unlabeled angiotensin II, and cell membranes.

-

Competitive Binding: Add binding buffer, [¹²⁵I]-Angiotensin II, varying concentrations of the test compound, and cell membranes.

-

-

Step 3: Incubation. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Step 4: Filtration. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Step 5: Quantification. Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Step 6: Data Analysis. Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

General In Vitro Enzyme Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds against a specific enzyme.[14][15][16][17][18]

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

Test compound (substituted imidazole carboxylate)

-

Assay buffer (optimized for the specific enzyme)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Step 1: Reagent Preparation. Prepare stock solutions of the enzyme, substrate, and test compound in the assay buffer.

-

Step 2: Assay Setup. In a 96-well plate, add the assay buffer, enzyme solution, and varying concentrations of the test compound. Include a control with no inhibitor.

-

Step 3: Pre-incubation. Pre-incubate the enzyme with the test compound for a specific period to allow for binding.

-

Step 4: Reaction Initiation. Initiate the enzymatic reaction by adding the substrate to all wells.

-

Step 5: Measurement. Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Step 6: Data Analysis. Calculate the initial reaction rates for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

MTT Cell Viability Assay for Anticancer Activity

This protocol is used to determine the cytotoxic effects of substituted imidazole carboxylates on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Step 1: Cell Seeding. Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Step 2: Compound Treatment. Treat the cells with various concentrations of the substituted imidazole carboxylate and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Step 3: MTT Addition. Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Step 4: Solubilization. Add the solubilization solution to each well to dissolve the formazan crystals.

-

Step 5: Absorbance Measurement. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Step 6: Data Analysis. Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nonpeptide angiotensin II receptor antagonists: synthesis, biological activities, and structure-activity relationships of imidazole-5-carboxylic acids bearing alkyl, alkenyl, and hydroxyalkyl substituents at the 4-position and their related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potent nonpeptide angiotensin II receptor antagonists. 2. 1-(Carboxybenzyl)imidazole-5-acrylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. Page loading... [guidechem.com]

- 11. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 13. tsijournals.com [tsijournals.com]

- 14. superchemistryclasses.com [superchemistryclasses.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

literature review of Methyl 1-methyl-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of Methyl 1-methyl-1H-imidazole-5-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of dedicated research on this specific molecule, this document compiles information on its fundamental properties, proposes synthetic routes based on established chemical principles for related compounds, and summarizes the broader biological context of the imidazole scaffold.

Core Chemical Information

This compound is a derivative of imidazole, an aromatic five-membered heterocycle containing two nitrogen atoms. The presence of both a methyl ester and an N-methyl group influences its chemical reactivity and potential as a building block in the synthesis of more complex molecules.

| Property | Value | Source |

| Molecular Formula | C6H8N2O2 | PubChem[1] |

| Molecular Weight | 140.14 g/mol | PubChem[1] |

| CAS Number | 17289-20-2 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | Methyl 3-methylimidazole-4-carboxylate | PubChem[1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway 1: N-Methylation of Methyl 1H-imidazole-5-carboxylate

This approach involves the initial synthesis of Methyl 1H-imidazole-5-carboxylate followed by N-methylation.

Step 1: Esterification of 1H-imidazole-5-carboxylic acid

A common method for the synthesis of Methyl 1H-imidazole-5-carboxylate is the acid-catalyzed esterification of 1H-imidazole-4-carboxylic acid with methanol.[2]

-

Reactants: 1H-imidazole-5-carboxylic acid, Methanol, Acid catalyst (e.g., sulfuric acid or thionyl chloride).

-

General Procedure:

-

Suspend 1H-imidazole-5-carboxylic acid in an excess of methanol.

-

Cool the mixture in an ice bath and slowly add the acid catalyst.

-

Allow the reaction to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

-

Step 2: N-Methylation

The resulting Methyl 1H-imidazole-5-carboxylate can then be N-methylated using a suitable methylating agent.

-

Reactants: Methyl 1H-imidazole-5-carboxylate, Methylating agent (e.g., methyl iodide, dimethyl sulfate), Base (e.g., sodium hydride, potassium carbonate), Solvent (e.g., DMF, acetonitrile).

-

General Procedure:

-

Dissolve Methyl 1H-imidazole-5-carboxylate in an anhydrous aprotic solvent.

-

Add a base to deprotonate the imidazole nitrogen.

-

Slowly add the methylating agent at a controlled temperature.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the product by column chromatography.

-

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of Imidazole Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of imidazole esters. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities and versatile chemical reactivity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts to facilitate a deeper understanding and application of imidazole esters in research and development.

Physicochemical Properties of Imidazole Esters

Imidazole esters encompass a broad class of molecules with physicochemical properties that can be fine-tuned through structural modifications. The imidazole ring itself is an amphoteric and highly polar aromatic heterocycle. These characteristics are imparted to its ester derivatives, influencing their solubility, stability, and reactivity.

Acidity and Basicity (pKa)

The imidazole ring possesses both a weakly acidic proton on one nitrogen (pKa ≈ 14.5 for imidazole) and a basic nitrogen atom (pKa of the conjugate acid ≈ 7 for imidazole). The presence of an ester group, particularly when attached to a nitrogen atom (N-acylimidazoles), significantly influences the electronic properties of the ring. The pKa values of imidazole esters are crucial for their behavior in biological systems and for their catalytic activity. For instance, the acidity of 1-(o-Hydroxyphenyl) imidazole carboxylic esters has been a subject of computational studies, with pKa values varying between 4.05 and 7.86 depending on the specific substitutions.

| Compound/Derivative Class | pKa Value | Notes | Reference |

| Imidazole (as an acid) | ~14.5 | The proton on the N1 atom can be removed by a strong base. | |

| Imidazolium ion (conjugate acid) | ~7.0 | Indicates the basicity of the sp2 nitrogen. | |

| 4(5)-Nitroimidazole | 9.30 | The electron-withdrawing nitro group increases acidity compared to imidazole. | |

| 1-(o-Hydroxyphenyl) imidazole carboxylic esters | 4.05 - 7.86 | Calculated values; depend on the nature and position of substituents. |

Solubility and Polarity

Imidazole is a highly polar compound with a significant dipole moment (3.61 D) and is readily soluble in water and other polar solvents. The solubility of imidazole esters is a function of the overall polarity of the molecule. While the imidazole moiety enhances water solubility, the nature of the carboxylic acid and any other substituents will play a significant role. This tunable solubility is a key feature in the design of imidazole-based drugs and prodrugs.

Spectroscopic Properties

The characterization of imidazole esters relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

1.3.1. NMR Spectroscopy:

-

¹H NMR: Protons on the imidazole ring typically appear in the aromatic region of the spectrum. The chemical shifts are influenced by the electronic environment, including the presence of the ester group and other substituents. For imidazole itself, signals for the ring protons can be observed at different pH values. In N-acetylimidazole, the formation of the acetyl derivative leads to distinct shifts in the imidazole proton signals and the appearance of a methyl singlet.

-

¹³C NMR: The carbon atoms of the imidazole ring also give characteristic signals that are sensitive to substitution. In imidazole-2-carboxaldehyde, the carbonyl carbon signal is observed around 181.3 ppm in DMSO-d6.

1.3.2. IR Spectroscopy: The IR spectra of imidazole derivatives show characteristic absorption bands. For a 2,4,5-triarylimidazole, the N-H stretching of the imidazole ring is observed around 3437 cm⁻¹, aromatic C-H stretching appears at 3053 cm⁻¹, and the C=N stretching is seen at 1681 cm⁻¹. The carbonyl stretch of the ester group is a key diagnostic peak, typically appearing in the range of 1700-1750 cm⁻¹.

Chemical Properties and Reactivity